N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
Description
N-{9-[(6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is a complex heterocyclic compound featuring a purine core linked to a hexahydrofuro-trioxadisilocin ring system. The molecule is characterized by tetraisopropyl substituents on the siloxane framework and a 2-methylpropanamide group at the purine N2 position. This compound, with CAS number 87865-78-9 (as per a structurally similar analog), is utilized as an organic synthesis building block, particularly in nucleotide chemistry and therapeutic oligonucleotide development . Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRMXMSXLHPLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves multiple steps, starting with the preparation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin core. This core is synthesized through a series of reactions involving the condensation of appropriate silane precursors under controlled conditions. The purine base is then introduced through a nucleophilic substitution reaction, followed by the addition of the 2-methylpropanamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted analogs, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares a purine-furo-trioxadisilocin scaffold with derivatives in Evidences 8 and 12, differing in substituents (e.g., bromo, trimethylsilyloxy) .
- Thiophosphate-containing analogs (e.g., Compound 43) replace the siloxane ring with an oxolane-thiophosphate system, altering polarity and reactivity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
Insights :
- The target compound’s synthesis prioritizes siloxane ring stability, whereas thiophosphate analogs face challenges in hydrolysis-prone linkages .
- Chromatography (e.g., HPLC, TLC) is critical for achieving high purity in siloxane-based compounds .
Pharmacological and Mechanistic Implications
Biological Activity
N-{9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetrakis(propan-2-yl)-hexahydro-2H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a multifaceted interaction with biological systems due to the presence of multiple functional groups and stereocenters.
The compound has the following chemical characteristics:
- Molecular Formula : C29H43N5O6Si2
- Molecular Weight : 613.85 g/mol
- CAS Number : 79154-57-7
Biological Activity Overview
The biological activity of this compound can be attributed to its potential interactions with various biological targets. Preliminary studies indicate that it may exhibit properties relevant to cancer therapy and enzyme inhibition.
Enzyme Inhibition
Research indicates that compounds structurally similar to N-{...} can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Such inhibition is particularly relevant in the context of cancer therapeutics targeting BRCA-mutated tumors. For instance:
- Inhibition Potency : Compounds in this class have shown Ki values in the nanomolar range against PARP1 and PARP2 enzymes .
The proposed mechanism involves the binding of the compound to the active site of PARP enzymes, preventing their normal function in DNA repair processes. This leads to increased DNA damage in cancer cells that rely on PARP for survival.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity :
- Cell Proliferation Inhibition :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
